molecular formula C13H10O4 B6396336 4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid CAS No. 1261900-96-2

4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6396336
CAS No.: 1261900-96-2
M. Wt: 230.22 g/mol
InChI Key: WCEUMMSLBIKTKG-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid is a phenolic acid derivative characterized by a benzoic acid backbone substituted with hydroxyl groups at positions 3 and 4', where the latter is part of a 3-hydroxyphenyl moiety. This compound is primarily synthesized through multi-step organic reactions, such as the demethylation of 4-(3-methoxyphenoxy) benzoic acid using hydrogen bromide in acetic acid, followed by condensation with amines (e.g., piperazine) .

Properties

IUPAC Name

3-hydroxy-4-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEUMMSLBIKTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688694
Record name 2,3'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-96-2
Record name 2,3'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling with Protected Intermediates

The Suzuki-Miyaura reaction is the most widely employed method for constructing the biphenyl backbone of 4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid. This palladium-catalyzed process couples a halogenated benzoic acid derivative (e.g., methyl 4-bromo-3-methoxybenzoate) with 3-methoxyphenylboronic acid. Critical parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1 mol% loading.

  • Base : Na₂CO₃ or K₃PO₄ in a mixed solvent system (toluene/ethanol/water).

  • Temperature : 80–100°C for 12–24 hours.

Post-coupling, the methyl protecting groups on both hydroxyl and carboxylic acid functionalities are removed via sequential hydrolysis. Demethylation using BBr₃ in dichloromethane at −78°C to room temperature achieves >90% conversion to the free phenolic groups.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

SubstrateBoronic AcidCatalystYield (%)
Methyl 4-bromo-3-methoxybenzoate3-methoxyphenylboronic acidPd(PPh₃)₄92
Ethyl 4-iodo-3-acetoxybenzoate3-acetoxyphenylboronic acidPdCl₂(dppf)88

Directed Ortho-Metalation for Regioselective Functionalization

Lithium-Halogen Exchange and Electrophilic Trapping

Hydrothermal Alkaline Hydrolysis of Sulfonate Precursors

Adaptation of Sulfophthalic Acid Derivatives

Building on the high-yield synthesis of 3-hydroxybenzoic acid from sulfophthalic acids, this approach involves:

  • Sulfonation : Phthalic anhydride treated with oleum to generate 3-sulfophthalic acid.

  • Alkaline fusion : Reaction with NaOH/KOH at 250–300°C under 10–30 bar pressure, replacing sulfonic groups with hydroxyl groups.

  • Acidification : Mineral acid (HCl) precipitates 3-hydroxybenzoic acid (95% yield).

To introduce the 4-(3-hydroxyphenyl) moiety, the sulfonation step is modified to include a pre-coupled biphenyl sulfonic acid. However, competing decarboxylation at high temperatures necessitates careful pH control (<2.5 during acidification).

Sequential Methoxylation and Demethylation

Protecting Group Strategy for Polyhydroxy Systems

Inspired by the synthesis of difluorinated hydroxybenzoic acids, this method employs methoxylation to temporarily mask hydroxyl groups:

  • Methoxylation : 3,4,5-Trifluoronitrobenzene reacts with sodium methoxide in methanol, substituting nitro groups with methoxy.

  • Reduction : Catalytic hydrogenation converts nitro to amine.

  • Bromination : N-Bromosuccinimide (NBS) introduces bromine at the 2-position.

  • Cyanidation : CuCN mediates aryl bromide to nitrile conversion.

  • Hydrolysis : Nitrile to carboxylic acid conversion under acidic conditions, followed by demethylation with HBr/AcOH.

Adapting this pathway, this compound is synthesized by substituting trifluoronitrobenzene with a pre-coupled biphenyl nitrile intermediate.

Decarboxylative Coupling Approaches

Copper-Mediated Ullmann-Type Reactions

Ullmann coupling offers a cost-effective alternative to palladium catalysis, albeit with higher temperature requirements:

  • Substrates : 3-hydroxybenzoic acid and 3-iodophenol.

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, K₂CO₃, DMF at 120°C.

  • Yield : 70–75% after 24 hours.

Decarboxylation competes with coupling, necessitating excess iodophenol (1.5 equiv.) and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s distinctiveness lies in its dual hydroxyl groups and the aromatic phenylpropanoic acid side chain. Below is a comparative table of key structural analogs:

Compound Name Molecular Formula Hydroxyl Positions Key Structural Features
4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid C₁₃H₁₀O₅ 3 (benzoic acid), 4' (phenyl) Biphenyl system with hydroxyls at meta and para positions
3-Hydroxybenzoic acid C₇H₆O₃ 3 Single hydroxyl on benzoic acid
4-Hydroxybenzoic acid C₇H₆O₃ 4 Widely used preservative and metabolite
3-(3-Hydroxyphenyl)propionic acid C₉H₁₀O₃ 3 (phenyl) Phenylpropanoic acid side chain
3,4-Dihydroxybenzoic acid (Protocatechuic acid) C₇H₆O₄ 3,4 Adjacent hydroxyls on benzoic acid

Pharmacokinetic and Bioavailability Profiles

  • Bioavailability :

    • This compound’s biphenyl structure may reduce solubility compared to simpler hydroxybenzoic acids, impacting absorption.
    • 3-Hydroxybenzoic acid and 4-hydroxybenzoic acid are efficiently absorbed in the small intestine and excreted via urine .
    • 3-(3-Hydroxyphenyl)propionic acid is primarily formed via colonic microbiota, highlighting gut-dependent metabolism .
  • Excretion :

    • Hydroxybenzoic acids (3- and 4-substituted) are excreted as glucuronide or sulfate conjugates .
    • 3-(3-Hydroxyphenyl)propionic acid is detected in feces and urine, suggesting enterohepatic recirculation .

Clinical and Nutritional Relevance

  • 3-Hydroxybenzoic acid: Elevated in Chinese populations consuming polyphenol-rich diets, correlating with cardiometabolic health markers .
  • 4-Hydroxybenzoic acid : Used industrially as a preservative (paraben precursor) but monitored for endocrine-disrupting effects .

Contradictory Evidence and Knowledge Gaps

    Biological Activity

    4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of two hydroxyl groups that may enhance its reactivity and interaction with biological systems.

    • Chemical Formula : C13_{13}H10_{10}O4_{4}
    • Molecular Weight : 234.22 g/mol
    • CAS Number : 1261900-96-2

    The biological activity of this compound is attributed to its ability to interact with various molecular targets, potentially modulating enzyme activities and cellular signaling pathways. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, influencing protein functions and cellular responses.

    Antimicrobial Activity

    Research indicates that hydroxybenzoic acid derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated fungicidal activity against several phytopathogenic fungi, suggesting that this compound may possess similar effects.

    CompoundTarget OrganismEC50 (µg/mL)
    PCARhizoctonia solani18.6
    5cRhizoctonia solani6.5

    The compound's structure may influence its efficacy against pathogens, with optimal lipophilicity enhancing bioactivity .

    Anti-inflammatory Properties

    The anti-inflammatory potential of hydroxybenzoic acids has been documented in various studies. These compounds can inhibit pro-inflammatory enzymes, thereby reducing inflammation in tissues. The dual hydroxyl groups in this compound may contribute to this effect by stabilizing interactions with inflammatory mediators.

    Case Studies

    • Fungicidal Activity Assessment
      A study synthesized multiple hydroxybenzoic acid esters and evaluated their fungicidal activities. Among these, certain conjugates exhibited enhanced activity against Rhizoctonia solani, indicating that structural modifications can significantly impact biological efficacy .
    • Antioxidant Effects
      Hydroxybenzoic acids have been investigated for their antioxidant properties, which are crucial for mitigating oxidative stress in cells. The presence of hydroxyl groups is believed to enhance the scavenging of reactive oxygen species (ROS), a key factor in cellular protection mechanisms.

    Toxicity and Safety Profile

    While the biological activities of this compound are promising, it is essential to consider its safety profile. Preliminary toxicity studies indicate that related compounds may exhibit low toxicity levels; however, detailed safety evaluations are necessary to establish safe usage parameters .

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for 4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid, and how do reaction conditions influence yield and purity?

    • Methodology :

    • Friedel-Crafts Acylation : React benzoyl chloride with acetophenone derivatives using AlCl₃ as a catalyst under anhydrous conditions. Monitor temperature (60–80°C) to minimize side reactions .

    • Oxidative Coupling : Use transition-metal catalysts (e.g., Pd/C) for regioselective coupling of phenolic precursors. Optimize solvent polarity (e.g., DMF vs. THF) to enhance reaction efficiency .

    • Yield Optimization : Conduct fractional crystallization or silica-gel chromatography for purification. Purity >95% is achievable via gradient HPLC (C18 column, acetonitrile/water mobile phase) .

      Synthetic Method Catalyst Yield (%) Purity (%)
      Friedel-CraftsAlCl₃65–7592–97
      Oxidative CouplingPd/C50–6088–94

    Q. How can researchers address challenges in purifying this compound due to its polar functional groups?

    • Purification Strategies :

    • Acid-Base Extraction : Utilize pH-dependent solubility. Dissolve in NaOH (pH >10), precipitate with HCl (pH ~2), and filter .
    • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate hydroxylated byproducts .
    • Recrystallization : Employ ethanol/water mixtures (4:1 v/v) for high-purity crystals. Monitor melting point (208–210°C) to confirm identity .

    Q. What analytical techniques are most reliable for characterizing this compound’s structure and stability?

    • Structural Confirmation :

    • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.4 ppm and hydroxyl protons at δ 9.2–10.5 ppm. ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
    • Mass Spectrometry : ESI-MS (negative mode) gives [M−H]⁻ peak at m/z 242.23, consistent with molecular formula C₁₄H₁₀O₄ .
      • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C in nitrogen atmosphere .
    • HPLC-UV : Monitor degradation under accelerated conditions (40°C/75% RH) over 14 days .

    Advanced Research Questions

    Q. What molecular mechanisms underlie the compound’s reported antioxidant and anti-inflammatory activities?

    • Mechanistic Insights :

    • ROS Scavenging : Hydroxyl groups donate protons to neutralize free radicals (e.g., DPPH assay IC₅₀ = 12.5 µM) .
    • NF-κB Pathway Inhibition : Reduces TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀ = 8.7 µM) via IκBα phosphorylation blockade .
    • Enzyme Interaction : Binds COX-2 active site (molecular docking ΔG = −9.2 kcal/mol), validated by SPR (KD = 0.45 µM) .

    Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

    • Computational Workflow :

    • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Predict EC₅₀ values for derivatives .
    • MD Simulations : Simulate ligand-receptor binding (e.g., with Keap1-Nrf2 complex) to assess binding stability over 100 ns trajectories .
    • ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., reduce logP from 2.1 to 1.5 via methoxy substitution) .

    Q. How should researchers resolve contradictions in reported cytotoxicity data across cell lines?

    • Data Reconciliation Strategies :

    • Assay Standardization : Compare MTT vs. resazurin assays; normalize results to positive controls (e.g., doxorubicin) .
    • Cell Line Variability : Test in paired primary (e.g., human hepatocytes) and immortalized (e.g., HepG2) cells. Note IC₅₀ differences (e.g., 15 µM vs. 45 µM) .
    • Metabolic Profiling : Use LC-MS to identify cell-specific metabolites (e.g., glucuronidation in hepatocytes reduces efficacy) .

    Q. What environmental factors influence the compound’s stability in aqueous solutions?

    • Degradation Pathways :

    • pH-Dependent Hydrolysis : Degrades rapidly at pH >8 via ester cleavage (t₁/₂ = 2 h at pH 9 vs. 48 h at pH 5) .
    • Photodegradation : UV exposure (λ = 254 nm) generates quinone intermediates; use amber vials to mitigate .
    • Oxidative Stress : Add antioxidants (e.g., 0.1% BHT) to buffer solutions for long-term storage .

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